1,1,1-Trimethoxy-3-methylbutane

描述

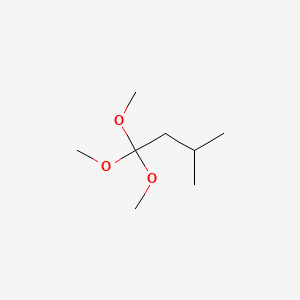

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trimethoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-7(2)6-8(9-3,10-4)11-5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHIOPJVXYRZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225257 | |

| Record name | 1,1,1-Trimethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74252-65-6 | |

| Record name | 1,1,1-Trimethoxy-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,1,1 Trimethoxy 3 Methylbutane

Established Synthetic Routes to Orthoesters

Orthoesters, with the general formula RC(OR')₃, are a functional group characterized by three alkoxy groups attached to a single carbon atom. wikipedia.org They can be viewed as the products of exhaustive alkylation of orthocarboxylic acids, which are typically unstable. wikipedia.orgrsc.org The synthesis of the trialkoxymethane scaffold, the core of 1,1,1-trimethoxy-3-methylbutane, can be achieved through several established methods.

Esterification Reactions for Trialkoxymethane Scaffolds

While not a direct esterification in the traditional sense of reacting a carboxylic acid and an alcohol, the formation of the orthoester functional group involves processes that create this ester-like structure. Two primary methods are prominent:

The Pinner Reaction: This is a classic method for preparing orthoesters, which involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. wikipedia.orgnih.gov The reaction proceeds through an imido ester hydrochloride intermediate. This intermediate then reacts with additional alcohol to yield the final orthoester and ammonium (B1175870) chloride. wikipedia.org Anhydrous conditions are essential to prevent hydrolysis of the intermediates and the final product. wikipedia.org For the synthesis of a trimethoxy scaffold, methanol (B129727) would be the alcohol of choice.

Alkylation of Trihaloalkanes: An early method for producing orthoesters involves the reaction of a 1,1,1-trichloroalkane with a sodium alkoxide. wikipedia.org For instance, reacting a suitable trichlorinated precursor with three equivalents of sodium methoxide (B1231860) would yield the desired trimethoxy orthoester along with sodium chloride. wikipedia.orgsci-hub.se

Alcoholysis of Related Precursors (e.g., 1,1,1-Trimethoxyethane Analogues)

Transesterification is a key strategy for modifying existing orthoesters. This reaction involves the exchange of the alkoxy groups of an orthoester with the corresponding residue from a different alcohol. microchem.fr The process is typically catalyzed by acids and is driven to completion by using a large excess of the new alcohol. microchem.frniscpr.res.in For example, an existing orthoester like triethyl orthoacetate could be converted to a different orthoester by heating it with an excess of another alcohol. This method allows for the synthesis of various orthoesters from more common starting materials. The reaction mechanism often involves the formation of a dialkoxycarbonium ion as a key intermediate. microchem.fr

Synthesis of the 3-Methylbutane Moiety

The introduction of the specific branched alkyl chain, in this case, the 3-methylbutane (isobutyl) group, is a critical step in the synthesis of this compound. This is generally accomplished by using a precursor that already contains the desired carbon skeleton.

Introduction of Branched Alkyl Chains into Orthoester Structures

The most direct methods for incorporating a branched alkyl chain, such as the isobutyl group, involve starting with a compound that already possesses this structure. Key strategies include:

From a Nitrile (Pinner Reaction): Starting with 4-methylpentanenitrile (isocapronitrile), which contains the required (CH₃)₂CHCH₂CH₂- structure, and reacting it with methanol under anhydrous acidic conditions would theoretically lead to the formation of 1,1,1-trimethoxy-4-methylpentane, an isomer of the target compound. To obtain the target compound, this compound, the starting nitrile would need to be 3-methylbutanenitrile. The Pinner reaction on 3-methylbutanenitrile with methanol and HCl would yield the desired product.

From a Grignard Reagent: A versatile method involves the reaction of a Grignard reagent with an orthoformate. For the synthesis of this compound, isobutylmagnesium bromide, prepared from 1-bromo-3-methylbutane (B150244), could be reacted with trimethyl orthoformate. This nucleophilic substitution reaction would introduce the isobutyl group onto the orthoformate scaffold.

Precursor Functionalization Strategies (e.g., using 1-bromo-2-methylbutane)

The functionalization of precursors is a cornerstone of organic synthesis. While the prompt mentions 1-bromo-2-methylbutane, the direct precursor for the isobutyl group in the target molecule is 1-bromo-3-methylbutane (isoamyl bromide).

The general strategy involves converting the haloalkane into a more reactive organometallic species. pw.live

Grignard Reagent Formation and Reaction:

Formation: 1-bromo-3-methylbutane is reacted with magnesium metal in dry ether to form the Grignard reagent, isobutylmagnesium bromide.

Reaction: This highly nucleophilic reagent can then be used to attack an appropriate electrophile. Reacting it with trimethyl orthoformate (HC(OCH₃)₃) provides a direct route to introduce the isobutyl group.

This approach highlights the modularity of organic synthesis, where different functionalized precursors can be combined to build more complex molecules. nih.gov

Catalytic Systems in this compound Synthesis

The synthesis of orthoesters is highly dependent on the choice of catalyst, which facilitates the key bond-forming steps while operating under specific reaction conditions. Anhydrous conditions are a universal requirement to prevent the hydrolysis of the acid-sensitive orthoester product. wikipedia.org

Common catalytic systems include:

Brønsted Acids: Strong mineral acids like hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) are traditionally used, particularly in the Pinner reaction, to protonate the nitrile and activate it for nucleophilic attack by the alcohol. wikipedia.orgnih.gov p-Toluenesulfonic acid is another common choice for acid-catalyzed transesterification and alcoholysis reactions. microchem.fr

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O) can also be employed to catalyze orthoester formation and exchange reactions. microchem.frniscpr.res.in

Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) KSF clay have been shown to be effective for the reaction of alcohols with orthoesters, promoting the formation of unsymmetrical ethers under mild conditions. niscpr.res.in These catalysts offer the advantage of easier separation from the reaction mixture.

The table below summarizes the catalysts and conditions often employed in key synthetic steps for orthoesters.

| Reaction Type | Typical Catalysts | Key Conditions | Reference(s) |

| Pinner Reaction | HCl (anhydrous gas) | Anhydrous alcohol, low temperature | wikipedia.orgnih.govsci-hub.se |

| Alkoxide/Trihaloalkane | None (stoichiometric base) | Anhydrous alcohol, reflux | wikipedia.orgsci-hub.se |

| Transesterification | p-Toluenesulfonic acid, ZnCl₂, Montmorillonite KSF | Excess of new alcohol, removal of byproduct alcohol | microchem.frniscpr.res.in |

| Grignard Reaction | None (reagent-based) | Anhydrous ether (e.g., THF, diethyl ether) | pw.live |

Lewis Acid Catalysis

While Brønsted acids are commonly employed, Lewis acids also play a crucial role in catalyzing the formation of orthoesters, often by activating the electrophilic partner in the reaction. In the context of synthesizing this compound, a plausible Lewis acid-catalyzed approach would involve the reaction of a suitable precursor with trimethyl orthoformate.

A notable example of Lewis acid catalysis in a related transformation is the rearrangement of epoxy-esters to bicyclic orthoesters. Although this reaction produces a more complex scaffold, the underlying principle of Lewis acid activation is relevant. In one study, various Lewis acids were screened for their efficacy in promoting this rearrangement, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) demonstrating significant activity. The reaction proceeds by coordination of the Lewis acid to the ester carbonyl, facilitating nucleophilic attack by the epoxide oxygen.

While direct literature on the Lewis acid-catalyzed synthesis of this compound from a simple ester and an orthoformate is not abundant, the general principle suggests that a Lewis acid could facilitate the transesterification-like reaction between methyl 3-methylbutanoate and trimethyl orthoformate.

Table 1: Representative Lewis Acids in Orthoester-Related Synthesis

| Lewis Acid | Abbreviation | Typical Application |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Rearrangement of epoxy-esters to bicyclic orthoesters |

| Boron trifluoride etherate | BF₃·OEt₂ | General acid catalyst for various organic transformations |

| Titanium tetrachloride | TiCl₄ | Activation of carbonyl compounds |

| Zinc chloride | ZnCl₂ | Transesterification reactions |

Transition Metal-Mediated Syntheses

The application of transition metal catalysis in the direct synthesis of simple acyclic orthoesters like this compound is not a widely documented area. However, the broader field of transition metal-catalyzed C-O bond formation offers potential avenues for future development. For instance, palladium-catalyzed cross-coupling reactions are well-established for forming ether linkages, and similar strategies could conceivably be adapted for the synthesis of orthoesters, although this remains a speculative approach.

More directly relevant is the palladium on carbon (Pd/C) catalyzed methoxylation of benzylic positions of cyclic acetals to form orthoesters. rsc.org This reaction proceeds in refluxing methanol with diisopropylethylamine under an oxygen atmosphere, showcasing the potential of transition metals in facilitating orthoester formation. rsc.org While this specific example involves a cyclic precursor, it highlights a potential pathway for future research into the transition metal-mediated synthesis of acyclic orthoesters from different starting materials.

Emerging Synthetic Technologies for Orthoesters

Research into orthoester synthesis is continually evolving, with a focus on developing milder, more efficient, and environmentally benign methods.

One emerging area is the use of electrochemical methods . Functionalized orthoesters have been prepared under mild and "green" electrochemical conditions starting from dithiane derivatives. organic-chemistry.org This approach avoids the use of harsh reagents and offers a novel route to orthoester synthesis.

Another innovative strategy involves the reaction of alcohols with ketene (B1206846) dimethyl acetals . This method allows for the rapid formation of mixed orthoesters without the need for catalysts and under solvent-free conditions. organic-chemistry.org For the synthesis of this compound, a hypothetical precursor could be a ketene acetal (B89532) derived from 3-methylbutanal (B7770604).

Furthermore, the classic Pinner reaction , which traditionally uses a strong acid catalyst, is being refined. wikipedia.orgsynarchive.com The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester salt, which then reacts with excess alcohol to yield the orthoester. wikipedia.orgwikipedia.org For this compound, the precursors would be 3-methylbutanenitrile and methanol. Recent studies have focused on optimizing this reaction by exploring different acid catalysts and reaction conditions to improve yields and reduce byproducts. researchgate.net

Table 2: Precursor Chemistry for the Synthesis of this compound via the Pinner Reaction

| Precursor 1 | Precursor 2 | Catalyst | Product |

| 3-Methylbutanenitrile | Methanol | Hydrogen Chloride (HCl) | This compound |

These emerging technologies, along with the refinement of established methods, are paving the way for more versatile and sustainable routes to a wide range of orthoesters, including this compound.

Reactivity and Reaction Mechanisms of 1,1,1 Trimethoxy 3 Methylbutane

Hydrolysis and Alcoholysis Reactions

Kinetic and Thermodynamic Parameters of Hydrolytic Cleavage

While specific thermodynamic parameters for 1,1,1-trimethoxy-3-methylbutane are not extensively documented, data for a closely related isomer, 1,1,1-trimethoxy-2-methylbutane, can provide insight. The enthalpy of hydrolysis for 1,1,1-trimethoxy-2-methylbutane in water has been determined to be -34.30 ± 0.054 kJ/mol. nist.gov This exothermic value suggests that the hydrolysis reaction is thermodynamically favorable.

Table 1: Enthalpy of Hydrolysis for a Structural Isomer

| Compound | Formula | Enthalpy of Reaction (ΔrH°) | Method | Conditions | Reference |

|---|

Mechanistic Investigations of Orthoester Hydrolysis in Varied Media

The hydrolysis of orthoesters in acidic media proceeds through a well-established multi-step mechanism. chegg.com The generally accepted mechanism for the acid-catalyzed hydrolysis of an orthoester involves the following key steps:

Protonation: One of the ether oxygen atoms is protonated by the acid catalyst, forming a protonated orthoester intermediate.

Formation of a Carboxonium Ion: The protonated orthoester eliminates a molecule of alcohol to form a resonance-stabilized carboxonium ion. This step is typically the rate-determining step in the hydrolysis of many orthoesters.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion, leading to the formation of a hemiorthoester intermediate after deprotonation.

Further Protonation and Elimination: Subsequent protonation of another alkoxy group and elimination of a second molecule of alcohol, followed by deprotonation, yields the final ester product.

The rate of hydrolysis is highly dependent on the pH of the medium, with the reaction being significantly faster in acidic conditions. The stability of the intermediate carboxonium ion plays a crucial role in determining the reaction rate. For this compound, the isobutyl group attached to the central carbon can influence the stability of this intermediate through inductive effects.

Oxidative Transformations

Information regarding the specific oxidative transformations of this compound is limited in the scientific literature. However, general principles of organic chemistry suggest that the C-H bonds within the isobutyl group could be susceptible to oxidation under certain conditions.

Regioselectivity and Stereoselectivity in Oxidation Processes

Due to the lack of specific studies on the oxidation of this compound, a discussion on regioselectivity and stereoselectivity remains speculative. In theory, oxidation could potentially occur at the tertiary carbon of the isobutyl group or at the methylene (B1212753) group adjacent to the orthoester functionality. The outcome of such reactions would be highly dependent on the oxidant used and the reaction conditions.

Catalytic Oxidation Approaches

There is a lack of specific information in the literature regarding catalytic oxidation approaches for this compound.

Reductive Transformations

Specific reductive transformations of this compound are not well-documented. Orthoester functional groups are generally stable to many reducing agents, and any reduction would likely target other functionalities if present in the molecule.

Selective Reduction of Methoxy (B1213986) Groups

The selective reduction of methoxy groups in orthoesters like this compound can be achieved through hydrogenolysis, yielding acetals. acs.orgnih.gov This transformation is effectively carried out under mild conditions using commercially available hydrogenation catalysts such as 5% Palladium on carbon (Pd/C) and 5% Platinum on carbon (Pt/C). acs.orgnih.gov The process involves the use of hydrogen as the reducing agent. acs.orgnih.gov

Historically, orthoesters were considered inert to hydrogenation but were known to be readily reduced by metal hydrides to form acetals. acs.org The selective transformation of carboxylic acids into aldehydes has been a significant challenge in organic chemistry, with reductions using aluminum hydrides being a common method. acs.org The hydrogenolysis of orthoesters presents a valuable method for the selective conversion of carboxylic acids and lactones into acetals. acs.orgnih.gov

The reactivity of orthoesters towards hydrogenolysis can be influenced by their structure. For instance, benzoic orthoesters exhibit greater reactivity in these reactions. acs.org The choice of catalyst can also dictate the reaction outcome; for example, the hydrogenation of 2,2-diethoxyphthalane over Pd/C results exclusively in the formation of phthalane. acs.org

Hydrogenation and Hydrogenolysis Pathways

Hydrogenation and hydrogenolysis are key reactions in organic synthesis, involving the addition of hydrogen to unsaturated bonds or the cleavage of bonds by hydrogen, respectively. mdpi.com In the context of orthoesters, hydrogenolysis is a significant pathway where a carbon-heteroatom bond is cleaved by hydrogen. acs.orgnih.govmdpi.com

The hydrogenolysis of orthoesters to acetals can be performed under mild conditions with common hydrogenation catalysts. acs.org This method is particularly useful for transforming carboxylic acids and lactones into acetals and demonstrates good functional group tolerance. acs.org The reaction proceeds with hydrogen as the reducing agent, offering an alternative to metal hydride reductions. acs.orgnih.gov

The stability and reactivity of the starting materials and intermediates play a crucial role in these pathways. For example, the study of simple formates and acetates over copper on silica (B1680970) suggests that the mechanism can vary, with acetate (B1210297) hydrogenolysis proceeding through a dissociatively adsorbed acetyl fragment, while formates appear to react as undissociated molecules with hydrogen. capes.gov.br

Radical-Mediated Reactions Involving the 3-Methylbutyl Moiety

The 3-methylbutyl group, present in this compound, can participate in various radical-mediated reactions. These reactions are initiated by the formation of a radical species, which can then undergo a variety of transformations.

Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is exchanged between two molecules. nih.govacs.orgresearchgate.net This process is crucial in the combustion of many fuels and fuel additives. nist.gov The barriers to these isomerization reactions are reduced by increased alkyl substitution. nist.gov Specifically, the formation of secondary and tertiary radicals lowers the energy barrier compared to primary radicals. nist.gov

In the context of the 3-methylbutyl moiety, a radical could be generated on this alkyl chain. The subsequent intramolecular HAT would lead to the formation of a more stable radical. The stability of alkyl radicals follows the trend of tertiary > secondary > primary. Therefore, a hydrogen atom transfer that results in a more substituted radical is generally favored.

The rates of these reactions are influenced by the stability of the transition state. For instance, 1,5- and 1,6-hydrogen atom transfers exhibit significantly lower activation barriers due to minimal strain in the cyclic transition state structures. nist.gov

Intermolecular and Intramolecular Radical Additions

Radical addition reactions involve the addition of a radical to an unsaturated compound, such as an alkene. nih.govacs.orgnih.gov These reactions can occur in both an intermolecular and intramolecular fashion. nih.govacs.orgrsc.orgresearchgate.net

Intermolecular Radical Additions: In an intermolecular reaction, a radical derived from the 3-methylbutyl moiety could add to an external alkene. This type of reaction is a powerful tool for forming new carbon-carbon bonds. acs.org For example, a hybrid transition metal/radical process has been developed for the enantioselective addition of organozinc reagents and alkyl halides across alkenylboron reagents. nih.gov

Intramolecular Radical Additions: If the 3-methylbutyl moiety were part of a larger molecule containing an unsaturated bond, an intramolecular radical addition could occur, leading to the formation of a cyclic product. nih.govrsc.orgresearchgate.net The regioselectivity of these cyclizations (i.e., the size of the ring formed) is governed by factors such as the stability of the resulting cyclic radical and the strain of the transition state. For instance, pent-4-enylsilyl radicals undergo intramolecular addition with a strong preference for the formation of a six-membered ring over a five-membered ring. rsc.orgresearchgate.net

Elimination Reactions and Unimolecular Decomposition Pathways

Orthoesters like this compound can undergo elimination reactions and unimolecular decomposition, particularly under thermal stress.

Thermal Decomposition Mechanisms

Thermal decomposition, or thermolysis, is the breakdown of a compound by heat. wikipedia.org The thermal degradation of esters often proceeds through a classical cyclic mechanism, provided a β-hydrogen atom is available in the diol portion of the ester. dtic.mil This process typically begins with the random scission of the ester linkage. dtic.mil

For a compound like this compound, thermal decomposition would likely involve the cleavage of the C-O bonds of the methoxy groups. The initial step could be the homolytic cleavage of a C-O bond to generate an alkoxy radical and a carbon-centered radical. Alternatively, a concerted elimination pathway could lead to the formation of an alkene and other smaller molecules. The specific products would depend on the decomposition temperature and the presence of any catalysts or reactive species. The unimolecular decomposition of similar compounds, such as methyl-substituted Criegee intermediates, has been studied and shows a dependence on temperature and pressure. nih.gov

Elimination reactions are another potential pathway for the decomposition of orthoesters. These reactions can proceed through various mechanisms, including E1, E2, and E1cB. libretexts.orgmsu.edukhanacademy.orgmasterorganicchemistry.com The specific mechanism is influenced by factors such as the structure of the substrate, the strength of the base, and the reaction conditions. masterorganicchemistry.com In the case of this compound, an elimination reaction could be initiated by the loss of a methoxy group to form a carbocation, which could then lose a proton to form an alkene (E1 mechanism). Alternatively, a strong base could abstract a proton, leading to the concerted or stepwise elimination of a methoxy group (E2 or E1cB mechanism). libretexts.org

Concerted and Stepwise Elimination Kinetics

Concerted Elimination:

A likely pathway for the thermal decomposition of this compound is a unimolecular elimination that occurs through a concerted, four-membered cyclic transition state. This mechanism is supported by studies on similar orthoesters. For instance, the gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912), a cyclic ketal structurally related to the orthoester functional group, has been shown to proceed via such a transition state to yield 1-methoxy-1-cyclohexene and methanol (B129727). researchgate.net

In the case of this compound, this would involve the abstraction of a hydrogen atom from the C2 position by one of the methoxy oxygen atoms, leading to the formation of isobutylene (B52900) (2-methylpropene), methanol, and methyl formate. The reaction is expected to be a first-order process.

For analogous compounds, the Arrhenius parameters for this type of elimination have been determined. For example, the thermal decomposition of 1,1-dimethoxycyclohexane follows the Arrhenius equation: log(k/s⁻¹) = (13.82 ± 0.07) - (193.9 ± 1.0) kJ/mol / (2.303RT) researchgate.net

It is reasonable to assume that the elimination kinetics of this compound would be of a similar order of magnitude.

Stepwise Elimination:

Under certain conditions, particularly at higher temperatures, a stepwise elimination mechanism involving radical intermediates may compete with the concerted pathway. This would likely be initiated by the homolytic cleavage of a carbon-oxygen bond to form an alkoxy radical and a stabilized organic radical. However, for many orthoesters, the concerted pathway is generally favored under moderate thermal conditions.

| Kinetic Parameter | Analogous Compound (1,1-dimethoxycyclohexane) | Anticipated for this compound |

| Reaction Order | First-order | Expected to be first-order |

| A-factor (s⁻¹) | 10¹³⁸² | Similar order of magnitude |

| Activation Energy (kJ/mol) | 193.9 | Likely in a similar range |

This table presents data for an analogous compound to illustrate the expected kinetic parameters for the concerted elimination of this compound.

Rearrangement Reactions within the Orthoester Framework

Under acidic conditions, this compound is susceptible to rearrangement reactions involving the formation of carbocation intermediates. The most plausible rearrangement follows the principles of a Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydride or an alkyl group to a more stable carbocation. wikipedia.orglibretexts.org

The reaction would be initiated by the protonation of one of the methoxy groups by an acid catalyst, followed by the elimination of methanol to form a tertiary carbocation at the C1 position. This carbocation is stabilized by the two remaining methoxy groups.

However, a more stable carbocation can be formed through a 1,2-hydride shift. In this process, a hydrogen atom from the C2 position migrates with its pair of electrons to the adjacent carbocation center at C1. This would result in the formation of a more stable tertiary carbocation at C2.

Following the rearrangement, the new carbocationic intermediate can then undergo further reactions, such as elimination of a proton to form an alkene or reaction with a nucleophile present in the medium.

A potential Wagner-Meerwein rearrangement pathway for this compound is outlined below:

Protonation and Formation of the Initial Carbocation: One of the methoxy groups is protonated and leaves as methanol, generating a carbocation at C1.

1,2-Hydride Shift: A hydride ion from the adjacent C2 carbon shifts to the C1 carbon. This leads to the formation of a more stable tertiary carbocation at C2.

Product Formation: The rearranged carbocation can then, for example, eliminate a proton to form a mixture of isomeric alkenes.

Advanced Spectroscopic Characterization Methodologies in 1,1,1 Trimethoxy 3 Methylbutane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the characterization of 1,1,1-Trimethoxy-3-methylbutane, offering detailed information from the atomic level to its dynamic behavior in solution and the solid state.

Advanced 1D and 2D NMR Techniques for Complex Structural Assignment

The definitive structural elucidation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While ¹H NMR provides information on the proton environments and their relative proximities through coupling patterns, ¹³C NMR reveals the number of chemically distinct carbon atoms. nih.govwikipedia.org For an unambiguous assignment, 2D techniques such as COSY, HSQC, and HMBC are indispensable. youtube.comsdsu.educolumbia.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the isobutyl and methoxy (B1213986) groups. The isobutyl moiety would present a doublet for the two methyl groups, a multiplet for the methine proton, and a triplet for the methylene (B1212753) protons adjacent to the orthoester carbon. The three methoxy groups, being chemically equivalent, would likely appear as a single sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. libretexts.orglibretexts.org For this compound, one would anticipate signals corresponding to the quaternary orthoester carbon, the three equivalent methoxy carbons, the methylene carbon, the methine carbon, and the two equivalent methyl carbons of the isobutyl group.

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (ppm) | | (CH₃)₂CH- | ~0.9 (doublet) | | (CH₃)₂CH - | ~1.8 (multiplet) | | -CH₂ -C(OCH₃)₃ | ~1.6 (triplet) | | -C(OCH₃ )₃ | ~3.2 (singlet) |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (ppm) | | (CH₃)₂CH- | ~22 | | (CH₃)₂ CH - | ~25 | | -CH₂ -C(OCH₃)₃ | ~43 | | -C(O CH₃)₃ | ~50 | | -C (OCH₃)₃ | ~115 |

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. sdsu.edu For instance, a cross-peak between the signals of the methylene protons and the methine proton of the isobutyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu It would definitively link each proton signal to its corresponding carbon signal, for example, showing a correlation between the singlet at ~3.2 ppm and the carbon signal at ~50 ppm, confirming the methoxy groups.

Dynamic NMR for Conformational Studies

Orthoesters, including this compound, can exhibit dynamic behavior in solution, such as restricted rotation around C-O bonds or conformational exchange. Dynamic NMR (DNMR) is a powerful technique to study these processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows, leading to broadening of the signals and eventual splitting into separate signals for each conformer at the coalescence temperature. Line-shape analysis of these temperature-dependent spectra allows for the determination of the energy barriers associated with the conformational changes. rsc.org For example, hindered rotation around the C-C bond of the isobutyl group could be investigated using this methodology.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of this compound in its crystalline or amorphous solid forms. acs.orgresearchgate.netacs.orgpaperdigest.orgemory.edu Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing a wealth of structural detail.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are routinely used to obtain high-resolution spectra of solids. ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism, identifying different crystalline forms of the compound.

Probe intermolecular interactions, such as close contacts between molecules in the crystal lattice.

Study molecular dynamics in the solid state, such as the rotation of methyl groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Elucidation of Functional Group Vibrations

The FTIR and Raman spectra of this compound are dominated by the vibrations of its constituent functional groups. The C-H stretching and bending vibrations of the methyl and methylene groups are expected in their characteristic regions. The most diagnostic bands for the orthoester functionality are the C-O stretching vibrations. docbrown.info

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Intensity | | C-H stretch (sp³) | 2850-3000 | Strong | | C-H bend (CH₃, CH₂) | 1350-1470 | Medium | | C-O stretch (Orthoester) | 1000-1200 (multiple bands) | Medium-Strong | | C-C stretch | 800-1200 | Weak |

The presence of multiple strong bands in the 1000-1200 cm⁻¹ region of the FTIR spectrum is a key indicator of the orthoester group. Raman spectroscopy, being particularly sensitive to symmetric vibrations and C-C bonds, would provide complementary information. researchgate.netlibretexts.orgoxinst.com

In Situ Reaction Monitoring and Kinetic Studies

FTIR spectroscopy is an exceptionally powerful tool for monitoring chemical reactions in real-time. mdpi.comresearchgate.netnih.govsci-hub.seresearchgate.net By immersing an attenuated total reflectance (ATR) probe into a reaction mixture, spectra can be continuously acquired, allowing for the tracking of reactant consumption and product formation.

A prime example for this compound would be the monitoring of its acid-catalyzed hydrolysis. wikipedia.org The reaction proceeds to form methyl isovalerate and methanol (B129727).

CH₃CH(CH₃)CH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃CH(CH₃)CH₂COOCH₃ + 2 CH₃OH

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, HRMS can distinguish its formula, C8H18O3, from other combinations of atoms that might have the same nominal mass. The NIST Chemistry WebBook lists the monoisotopic mass of this compound as 162.2267 g/mol . nist.gov

Fragmentation analysis, also performed with mass spectrometry, involves breaking the molecule into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. The structure of this compound suggests several predictable fragmentation pathways. The bonds most likely to break are the C-O bonds of the methoxy groups and the C-C bonds of the isobutyl group, often leading to the formation of stable carbocations. libretexts.org

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18O3 | NIST nist.gov |

| Molecular Weight | 162.2267 g/mol | NIST nist.gov |

| CAS Registry Number | 74252-65-6 | NIST nist.gov |

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion (Structure) | m/z (Exact Mass) | Description |

|---|---|---|

| [C7H15O2]+ | 131.1072 | Loss of a methoxy radical (•OCH3) |

| [C5H11O3]+ | 119.0708 | Loss of a propyl radical (•C3H7) from the isobutyl group |

| [C4H9]+ | 57.0704 | Formation of the stable tertiary butyl cation (isobutyl cation) |

| [CH(OCH3)2]+ | 75.0446 | Cleavage alpha to the central carbon |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is the ideal method for assessing the purity of volatile compounds like this compound and identifying any by-products from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Different compounds in the sample travel through the column at different speeds based on their boiling points and interactions with the column's stationary phase, achieving separation. dundee.ac.uk As each separated compound exits the column, it enters the mass spectrometer, which generates a mass spectrum for identification. The resulting chromatogram shows peaks corresponding to each substance, with the area of each peak being proportional to its quantity. This allows for the precise quantification of purity and the identification of trace-level impurities or by-products. jmchemsci.com

Table 3: Potential By-products in this compound Synthesis Detectable by GC-MS

| Potential By-product | Common Origin | Detection Method |

|---|---|---|

| 3-Methylbutanal (B7770604) | Unreacted starting material | Unique retention time and mass spectrum |

| Trimethyl Orthoformate | Unreacted starting material | Unique retention time and mass spectrum |

| Methanol | By-product of acetal (B89532) formation | Unique retention time and mass spectrum |

| 1,1-Dimethoxy-3-methylbutane | Incomplete reaction product | Unique retention time and mass spectrum |

X-ray Spectroscopic Methods

X-ray spectroscopy involves probing a sample with X-rays and analyzing the resulting interactions. These methods are primarily used to gain information about elemental composition and chemical states.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition of a material's surface (typically the top 1-10 nanometers) and the chemical states of those elements. nih.gov When applied to a sample of this compound, XPS would confirm the presence of carbon and oxygen. More importantly, it can differentiate between atoms in different chemical environments. For instance, the carbon atoms in the three methoxy groups (-OCH3) are in a different electronic environment than the carbon atoms of the isobutyl alkyl chain (-CH2CH(CH3)2). This results in small but measurable shifts in their core electron binding energies, which XPS can detect. nih.gov

Table 4: Expected Elemental Analysis of this compound by XPS

| Element | Core Level | Expected Information |

|---|---|---|

| Carbon | C 1s | Detection of distinct signals for C-O (methoxy and central carbon) and C-C/C-H (isobutyl chain) bonds. |

| Oxygen | O 1s | Detection of a signal corresponding to the C-O-C ether-like linkages of the orthoester. |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. elitexrf.com An X-ray source irradiates the sample, causing atoms to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. deringerney.com

While powerful, XRF is most effective for detecting heavier elements and is generally not the preferred method for analyzing organic compounds composed solely of light elements like carbon, hydrogen, and oxygen. Its application in the context of this compound would primarily be as a quality control tool to screen for potential inorganic contaminants, such as heavy metal residues from catalysts or reaction vessels, rather than for characterizing the compound itself. deringerney.com

Chromatographic Separations Coupled with Spectroscopic Detection

The coupling of chromatographic separation techniques with spectroscopic detection represents one of the most powerful strategies in modern chemical analysis. pressbooks.pub The principle involves using a chromatographic method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to separate a complex mixture into its individual components. Each separated component is then directly introduced into a spectroscopic detector for identification and quantification. nih.gov

As detailed previously (Section 4.3.2), GC-MS is a prime example of this hyphenated approach and is exceptionally well-suited for the analysis of this compound due to its volatility. The gas chromatograph provides high-resolution separation of the target compound from any impurities, while the mass spectrometer provides definitive structural information and sensitive quantification for each resolved peak. This synergy allows for both comprehensive purity assessment and unambiguous identification in a single, efficient analysis.

Computational and Theoretical Chemistry Studies of 1,1,1 Trimethoxy 3 Methylbutane

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics is essential for describing electronic properties and reactions, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice for studying the conformational behavior and bulk properties of larger systems over longer timescales. youtube.com

1,1,1-Trimethoxy-3-methylbutane possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics methods can efficiently explore this landscape by calculating the potential energy of the molecule as a function of its geometry. This allows for the identification of low-energy conformers and the energy barriers between them.

A typical conformational analysis would involve:

Systematic or stochastic searches: Rotating the key dihedral angles (e.g., C-C and C-O bonds) to generate a wide range of possible conformations.

Energy minimization: Using a force field to relax each generated structure to the nearest local energy minimum.

Ranking conformers: The identified conformers are then ranked by their relative energies to determine their population at a given temperature.

Molecular dynamics simulations can complement this by simulating the movement of the molecule over time, providing insights into the dynamic equilibrium between different conformations. mdpi.com Studies on other flexible organic molecules have successfully used a combination of molecular mechanics and DFT to analyze conformational preferences. nih.gov

Illustrative Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angle(s) (Hypothetical) | Boltzmann Population at 298 K (Hypothetical) |

|---|---|---|---|

| Global Minimum | 0.00 | 180° (anti) | 65% |

| Local Minimum 1 | 0.85 | 60° (gauche) | 25% |

| Local Minimum 2 | 1.50 | -60° (gauche) | 10% |

The accuracy of MM and MD simulations depends entirely on the quality of the underlying force field. ethz.ch A force field is a set of equations and associated parameters that define the potential energy of a system of particles. j-octa.com While general-purpose force fields like AMBER, CHARMM, and OPLS exist, they may not have accurate parameters for less common functional groups like orthoesters. nih.gov

Therefore, a crucial step for performing reliable simulations of this compound would be the development and refinement of its force field parameters. This process typically involves:

Parameter Derivation: Using high-level ab initio or DFT calculations to obtain data on bond lengths, angles, dihedral energy profiles, and partial atomic charges for the molecule or a smaller analog.

Parameter Fitting: Adjusting the force field parameters to reproduce the quantum mechanical data as closely as possible.

Validation: Testing the new parameters by running MD simulations and comparing the predicted bulk properties (e.g., density, heat of vaporization) with available experimental data for similar compounds like ethers and alkanes. nih.gov

The development of polarizable force fields, which can account for the changes in electron distribution in different environments, represents a further step in improving the accuracy of such simulations. nih.govnih.gov

Solvation Models and Environmental Effects

The interaction of a solute with its surrounding solvent, a process known as solvation, is crucial in determining chemical reactivity, stability, and physical properties. Computational chemistry offers powerful tools to model these interactions and understand environmental effects on molecules like this compound.

Two primary approaches are used to model solvation: implicit and explicit solvent models.

Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. The solute is placed within a cavity in this continuum. This method is computationally efficient and can provide a good approximation of the electrostatic interactions between the solute and the bulk solvent. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit models. For a molecule like this compound, an implicit model could be used to quickly estimate its solvation free energy in various solvents, providing insights into its solubility.

Explicit Solvent Models treat the solvent molecules individually. This approach is more computationally intensive but offers a more detailed and accurate picture of the solute-solvent interactions, including specific hydrogen bonds and local packing effects. In the context of this compound, an explicit model would involve surrounding the molecule with a box of solvent molecules (e.g., water) and running a molecular dynamics or Monte Carlo simulation. This would allow for the detailed analysis of the local solvent structure around the methoxy (B1213986) and isobutyl groups.

The choice between these models depends on the desired balance between accuracy and computational cost. For large-scale screening or initial studies, implicit models are often preferred, while for detailed mechanistic studies, explicit models are more appropriate.

The thermodynamics of solvation describes the energy changes that occur when a solute dissolves in a solvent. The key thermodynamic quantities are the Gibbs free energy of solvation (ΔG_solv), the enthalpy of solvation (ΔH_solv), and the entropy of solvation (ΔS_solv).

These quantities are related by the equation: ΔG_solv = ΔH_solv - TΔS_solv

Computational methods can be used to calculate these values. For instance, the solvation free energy can be determined from simulations by calculating the work required to transfer a molecule from the gas phase to the solvent.

Table 1: Predicted Thermodynamic Properties Related to Solvation for Analogs (Illustrative)

| Compound | ΔH_vap (kJ/mol) | logP (Octanol/Water) | Water Solubility (mol/L) |

| Trimethyl orthoformate | 35.4 | -0.4 | High |

| Diethyl ether | 27.1 | 0.89 | 6.9 x 10^-1 |

This table is illustrative and shows data for related compounds to highlight the types of properties relevant to solvation thermodynamics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule determines its properties.

A typical QSAR/QSPR study involves:

Dataset selection: A set of molecules with known activities or properties is chosen.

Descriptor calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural and chemical features.

Model development: A mathematical equation is derived to link the descriptors to the activity or property of interest using statistical methods like multiple linear regression or machine learning algorithms.

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSPR model could be developed to predict properties like its boiling point, viscosity, or refractive index based on a dataset of other ethers and orthoesters. Similarly, if this compound were part of a series of molecules being tested for a specific biological activity, a QSAR model could help in understanding the structural requirements for that activity and in designing more potent analogs.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Simple counts of atoms and functional groups. |

| Topological | Wiener Index, Randić Index | Describe the connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D descriptors related to the molecule's shape and size. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Derived from quantum mechanical calculations. |

While no specific QSAR/QSPR studies on this compound are published, research on other classes of compounds, such as cytotoxic acetamides and antimalarial azaaurones, demonstrates the utility of these methods in drug discovery and materials science. nih.gov

Graph Theoretical Approaches to Molecular Descriptors

Graph theory is a powerful tool in chemoinformatics for representing and analyzing molecular structures. In this approach, a molecule is represented as a molecular graph where atoms are vertices and chemical bonds are edges. From this graph, various numerical invariants, known as topological indices or molecular descriptors, can be calculated. nih.gov These descriptors quantify aspects of molecular size, shape, branching, and complexity.

The use of graph theoretical descriptors is fundamental to QSAR/QSPR studies. They provide a way to encode structural information into a numerical format that can be used in statistical modeling.

For this compound, the molecular graph would consist of 8 carbon vertices and 3 oxygen vertices, connected by edges representing the covalent bonds. The isobutyl group introduces branching into the carbon skeleton.

Table 3: Common Topological Indices and Their Significance

| Topological Index | Description | Relevance to Molecular Properties |

| Wiener Index (W) | The sum of distances between all pairs of vertices in the graph. | Correlates with properties related to intermolecular forces, such as boiling point. |

| Molecular Connectivity Index (χ) | Based on the degrees of adjacent vertices, reflecting the degree of branching. | Relates to properties like molar refractivity, heat of formation, and biological activity. |

| Balaban J Index | A distance-based index that is highly discriminating for isomers. | Useful for distinguishing between structurally similar molecules. |

Applications of 1,1,1 Trimethoxy 3 Methylbutane in Advanced Organic Synthesis

Role as a Synthetic Intermediate

Orthoesters are valuable building blocks in organic synthesis due to their unique chemical properties. They can be considered protected forms of carboxylic acids or esters and can also serve as precursors to a variety of functional groups.

One of the primary applications of orthoesters is their conversion into carbonyl compounds. 1,1,1-Trimethoxy-3-methylbutane can be hydrolyzed under acidic conditions to yield methyl 3-methylbutanoate. This reaction provides a straightforward method for the synthesis of this ester, which can then be further transformed into other carbonyl derivatives such as 3-methylbutanoic acid or 3-methylbutanal (B7770604). The general mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized carbocation, which is then attacked by water.

Table 1: Potential Carbonyl Derivatives from this compound

| Starting Material | Reagents and Conditions | Major Product | Product Type |

|---|---|---|---|

| This compound | H₃O⁺ | Methyl 3-methylbutanoate | Ester |

| Methyl 3-methylbutanoate | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | 3-Methylbutan-1-ol | Primary Alcohol |

| Methyl 3-methylbutanoate | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 3-Methylbutanal | Aldehyde |

While less common than their role as carbonyl precursors, orthoesters can participate in certain functionalization reactions. For instance, in the presence of a Lewis acid catalyst, this compound could potentially act as an electrophile, delivering a 3-methylbutanoyl group or a related fragment to a nucleophile. However, such applications are highly dependent on the specific reaction conditions and the nature of the nucleophile.

Utility in the Synthesis of Complex Organic Molecules

The structural motif of this compound, featuring an isobutyl group, makes it a potentially useful starting material for the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries.

The 3-methylbutanoyl (isovaleroyl) moiety is present in some biologically active compounds. By serving as a precursor to this group, this compound could be a valuable intermediate. For example, the synthesis of certain ester-containing pharmaceuticals or agrochemicals could potentially start from the corresponding orthoester. While direct use of this compound in the synthesis of specific commercial drugs or pesticides is not prominently documented, the general strategy of employing orthoesters as masked carbonyl groups is a known approach in the synthesis of complex targets.

In the realm of specialty chemicals, orthoesters find use in the production of polymers and resins. Poly(ortho esters) are a class of biodegradable polymers with applications in drug delivery systems. researchgate.netnih.gov While this compound itself is a small molecule, related difunctional orthoesters are used as monomers in polymerization reactions. The principles of orthoester chemistry are central to the design and synthesis of these advanced materials.

Contribution to Novel Reaction Methodologies

The development of new synthetic methods is a cornerstone of chemical research. While novel reaction methodologies specifically employing this compound are not widely reported, the broader class of orthoesters has been instrumental in the development of new transformations. For example, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester. Although not directly applicable to the saturated this compound, this illustrates the potential for orthoesters to participate in creative and powerful carbon-carbon bond-forming reactions.

Future research may uncover unique reactivity patterns for this compound, potentially leading to the development of novel synthetic methodologies that leverage its specific structural features.

Catalytic C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient approach to molecular construction. While specific studies detailing the use of this compound in catalytic C-H functionalization are not readily found in the surveyed literature, the general reactivity of orthoesters provides a basis for its potential role in such transformations.

Orthoesters can serve as precursors to reactive intermediates that can participate in C-H activation pathways. For instance, under acidic conditions, orthoesters can generate dialkoxycarbenium ions. These electrophilic species could potentially be intercepted by a nucleophilic C-H bond, particularly in intramolecular contexts or in the presence of a suitable transition metal catalyst.

Research in the broader field of C-H functionalization has demonstrated that transition metal catalysts can facilitate the activation of otherwise inert C-H bonds. researchgate.net It is conceivable that a catalytic system could be developed to enable the coupling of this compound or its derivatives with substrates bearing activatable C-H bonds. However, without specific experimental data, this remains a hypothetical application.

Stereoselective Transformations

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Orthoesters have been employed in various stereoselective reactions, often leveraging their ability to form chiral acetals or participate in rearrangements that proceed with a high degree of stereocontrol.

The reaction of cyclic orthoesters with phenols, for example, has been shown to proceed with both stereoselectivity and regioselectivity under Lewis acidic conditions. acs.orgacs.orgresearchgate.net These reactions involve the formation of an oxonium ion intermediate, and the stereochemical outcome is dictated by the trajectory of the nucleophilic attack. While this compound is an acyclic orthoester, similar principles of stereocontrol could potentially be applied in reactions where its steric bulk influences the approach of a reactant to a chiral center.

Furthermore, orthoesters are key reactants in the Johnson-Claisen rearrangement, a powerful method for the formation of carbon-carbon bonds with excellent stereoselectivity. Although this reaction typically utilizes allylic alcohols and simpler orthoesters, the structural motif of this compound could be incorporated into substrates designed for novel variants of this and other stereoselective rearrangements. Again, specific research findings for this compound in this context are not currently available.

Environmental Fate and Transformation Mechanisms of 1,1,1 Trimethoxy 3 Methylbutane

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi.

The biodegradation of ethers in aquatic environments has been the subject of numerous studies, particularly concerning fuel oxygenates like methyl tert-butyl ether (MTBE). These studies provide a framework for understanding the potential biodegradation of 1,1,1-Trimethoxy-3-methylbutane.

Research Findings: Specific research on the biodegradation of this compound in aquatic systems is limited. However, studies on other ethers have shown that aerobic biodegradation is possible. calpoly.eduasm.org Microorganisms, including various strains of bacteria, have been shown to utilize ethers as a source of carbon and energy. nih.govresearchgate.net The initial step in the aerobic biodegradation of ethers often involves the action of monooxygenase enzymes, which hydroxylate a carbon atom adjacent to the ether oxygen. nih.gov This initial oxidation makes the molecule more susceptible to further enzymatic attack, leading to the cleavage of the ether bond.

For this compound, a plausible aerobic biodegradation pathway would involve an initial hydroxylation, followed by cleavage to produce 3-methylbutanal (B7770604) and methanol (B129727), which are generally more readily biodegradable. The presence of co-contaminants can either inhibit or enhance biodegradation through competition for enzymes or cometabolism. nih.gov Anaerobic biodegradation of ethers has been observed but is generally a much slower process. nih.gov

The fate of chemicals in soil is complex, involving interactions with soil particles, water, and a diverse community of microorganisms.

Research Findings: Direct studies on the biodegradation of this compound in soil are not prevalent in the literature. However, research on other ether compounds, such as glycol ethers, has demonstrated that biodegradation in soil can be a significant degradation pathway. In these studies, the time for 50% degradation of the parent compound ranged from less than a day to several weeks, depending on the soil type, microbial population, and concentration of the chemical. Degradation rates were generally faster in soils with higher microbial counts, such as sandy loams, compared to sand. The ultimate biodegradation in these studies led to the production of carbon dioxide, indicating complete mineralization.

It is expected that this compound would be subject to similar microbial degradation in soil environments, primarily under aerobic conditions. The rate of degradation would likely be influenced by factors such as soil moisture, temperature, pH, and the availability of other nutrients.

Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, which determine its partitioning between air, water, soil, and biota.

Physicochemical Properties and their Influence on Transport:

| Property | Value | Implication for Environmental Transport and Distribution |

| Molecular Formula | C₈H₁₈O₃ | - |

| Molecular Weight | 162.23 g/mol americanelements.com | Influences diffusion and volatility. |

| Boiling Point | 149.2 °C at 760 mmHg americanelements.com | Indicates moderate volatility. |

| Density | 0.9 g/cm³ americanelements.com | Being less dense than water, it will float if not dissolved. |

| Octanol-Water Partition Coefficient (log Kow) | No experimental data found. Estimated values are needed. | This value indicates the tendency of a chemical to partition between lipids (fatty tissues of organisms) and water. A higher log Kow suggests a greater potential for bioaccumulation. |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | No experimental data found. Estimated values are needed. | This value describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value indicates less mobility in soil and a tendency to be found in sediment in aquatic systems. |

| Henry's Law Constant | No experimental data found. Estimated values are needed. | This constant indicates the partitioning of a chemical between air and water. A higher value suggests a greater tendency to volatilize from water into the air. |

This table contains available physical properties and describes the significance of key environmental transport parameters for which experimental data was not found.

Based on its moderate boiling point, this compound is expected to have a moderate potential for volatilization from surface water and moist soil. Its movement in soil will be largely dictated by its Koc value. If the Koc is low, it will be mobile in soil and may leach into groundwater. Conversely, a high Koc would lead to its retention in the soil column. Its potential to bioaccumulate in aquatic organisms is dependent on its log Kow value and its rate of metabolism by the organism. Given its susceptibility to hydrolysis, long-range transport in aquatic systems may be limited.

Volatility and Atmospheric Dispersion (e.g., Henry's Law Constant)

The environmental distribution of a chemical is significantly influenced by its volatility, which dictates its tendency to partition from aqueous phases to the atmosphere. For this compound, its potential for atmospheric dispersion can be evaluated through its physicochemical properties, most notably its vapor pressure and water solubility, which are used to estimate the Henry's Law Constant.

As an orthoester, this compound is characterized by the presence of three alkoxy groups attached to a single carbon atom. This functional group influences its physical properties and, consequently, its environmental behavior. While specific experimental data for this compound is limited, its volatility can be inferred from its structural characteristics and comparison with related compounds.

A critical parameter for assessing the partitioning of a chemical between water and air is the Henry's Law Constant (H). A higher H value indicates a greater tendency for the substance to volatilize from water. Due to the lack of direct experimental measurement for this compound, estimation methods based on quantitative structure-activity relationships (QSAR) are employed. Programs like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can provide reliable estimates for such properties. epa.govepisuite.dev

Based on available physicochemical data for similar compounds and the known behavior of orthoesters, this compound is expected to exhibit moderate volatility. Orthoesters are known to be readily hydrolyzed in the presence of aqueous acid to form an ester and an alcohol. wikipedia.org This reactivity can influence its persistence in the atmospheric aqueous phase (e.g., clouds, fog, rain).

The following table presents estimated values for properties related to the volatility of this compound. It is important to note that these are estimated values and should be used for screening-level assessment in the absence of experimentally determined data.

Table 1: Estimated Volatility and Atmospheric Dispersion Properties of this compound

| Property | Estimated Value | Method | Significance |

| Vapor Pressure | Data not available | - | A higher vapor pressure indicates a greater tendency to evaporate. |

| Water Solubility | Data not available | - | Lower water solubility can lead to a higher Henry's Law Constant. |

| Henry's Law Constant (H) | Estimated to be in the range of moderately volatile compounds. | QSAR Estimation (e.g., EPI Suite™) | Indicates the partitioning behavior between air and water. |

| Atmospheric Half-life | Subject to rapid hydrolysis in acidic atmospheric water droplets. | Chemical Analogy (Orthoesters) | Determines the persistence of the compound in the atmosphere. |

Adsorption and Desorption in Environmental Compartments

The extent to which a chemical adsorbs to soil and sediment particles governs its mobility in the environment. This behavior is crucial for determining its potential to leach into groundwater or be transported with suspended solids in surface water. For this compound, its adsorption and desorption characteristics are primarily influenced by its affinity for organic carbon in soil and sediment.

The primary indicator of a chemical's tendency to adsorb to environmental solids is the organic carbon-water partition coefficient (Koc). A high Koc value suggests that the compound will be strongly adsorbed to organic matter and therefore less mobile, while a low Koc value indicates higher mobility.

The following table summarizes the estimated adsorption behavior of this compound.

Table 2: Estimated Adsorption and Desorption Properties of this compound

| Property | Estimated Value/Behavior | Method/Rationale | Significance |

| Organic Carbon-Water Partition Coefficient (Koc) | Estimated to be low to moderate. | QSAR Estimation based on Kow | A low to moderate Koc suggests potential for mobility in soil and sediment. |

| Adsorption to Soil/Sediment | Weak to moderate. | Based on estimated Koc | The compound is not expected to be strongly bound to soil or sediment particles. |

| Desorption from Soil/Sediment | Likely to be significant. | Inverse of adsorption potential | The compound can be released from soil and sediment back into the water phase. |

| Influence of Hydrolysis | Rapid hydrolysis in acidic soils will alter adsorption behavior. | Chemical property of orthoesters wikipedia.org | The resulting ester and alcohol will have different mobility characteristics. |

Environmental Partitioning Coefficients

The primary partitioning coefficients include the octanol-water partition coefficient (Kow), the organic carbon-water partition coefficient (Koc), and the Henry's Law Constant (H), which was discussed in section 7.3.1.

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity or hydrophobicity. It is a key parameter in predicting bioaccumulation potential and is also used to estimate other partitioning coefficients like Koc. While an experimental value for the log Kow of this compound is not available, it can be estimated using software such as KOWWIN™, part of the EPI Suite™. episuite.dev

The organic carbon-water partition coefficient (Koc) , as detailed in the previous section, describes the partitioning between water and the organic carbon fraction of soil and sediment. It is a critical parameter for assessing the mobility of the chemical in terrestrial and aquatic systems.

The interplay of these coefficients determines the predominant environmental compartment for this compound. A substance with a high Henry's Law constant will tend to reside in the atmosphere, while a compound with a high Koc will be associated with soil and sediment. A high Kow suggests a potential for accumulation in the fatty tissues of organisms.

The following table provides a summary of the key estimated environmental partitioning coefficients for this compound.

Table 3: Estimated Environmental Partitioning Coefficients for this compound

| Coefficient | Symbol | Estimated Value | Estimation Method | Environmental Implication |

| Octanol-Water Partition Coefficient | log Kow | Data not available; likely to be in the low to moderate range. | QSAR (e.g., KOWWIN™) | Indicates a moderate potential for bioaccumulation. |

| Organic Carbon-Water Partition Coefficient | log Koc | Estimated to be low to moderate. | Based on estimated log Kow | Suggests the compound is likely to be mobile in soil and sediment. |

| Henry's Law Constant | H | Estimated to be moderately volatile. | Based on vapor pressure and water solubility estimates | Indicates a tendency to partition from water to air. |

It is crucial to reiterate that in the absence of experimental data, these values are derived from estimation models and should be interpreted with caution. The significant role of hydrolysis for orthoesters under acidic conditions will likely be a dominant transformation pathway, potentially limiting the persistence of the parent compound in many environmental compartments. wikipedia.org

Derivatives and Analogues of 1,1,1 Trimethoxy 3 Methylbutane: Synthesis and Comparative Research

Synthesis of Structural Analogues (e.g., 1,1-Diethoxy-3-methylbutane)

Structural analogues of 1,1,1-trimethoxy-3-methylbutane, such as acetals, are commonly synthesized to compare properties and reactivity. A prominent example is 1,1-diethoxy-3-methylbutane (B1581008), the diethyl acetal (B89532) of isovaleraldehyde (B47997). chemspider.comnist.gov

The synthesis of 1,1-diethoxy-3-methylbutane is typically achieved through the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with an excess of ethanol (B145695). The reaction proceeds by protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack by ethanol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water yields a resonance-stabilized carbocation, which is then attacked by a second molecule of ethanol. Final deprotonation yields the stable acetal product, 1,1-diethoxy-3-methylbutane. rsc.org The use of a dehydrating agent or azeotropic removal of water is often employed to drive the equilibrium towards the product.

This general method allows for the synthesis of a wide range of dialkoxy analogues by varying the alcohol used in the reaction. For instance, using propanol (B110389) or butanol would yield the corresponding dipropoxy or dibutoxy derivatives.

Table 1: Synthesis of Acetal Analogues from 3-Methylbutanal (B7770604)

| Aldehyde | Alcohol | Product Name | Product Structure |

| 3-Methylbutanal | Ethanol | 1,1-Diethoxy-3-methylbutane | CH3CH(CH3)CH2CH(OCH2CH3)2 |

| 3-Methylbutanal | Propanol | 1,1-Dipropoxy-3-methylbutane | CH3CH(CH3)CH2CH(OCH2CH2CH3)2 |

| 3-Methylbutanal | Isopropanol | 1,1-Diisopropoxy-3-methylbutane | CH3CH(CH3)CH2CH(OCH(CH3)2)2 |

Modification of Methoxy (B1213986) Groups

The three methoxy groups of the orthoester are the primary sites of reactivity and can be modified through several synthetic strategies. The most common method is an acid-catalyzed alcohol exchange, also known as orthoester transesterification. rsc.org

In this dynamic covalent reaction, this compound is treated with a different alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst. rsc.orgacs.org This process establishes an equilibrium between the starting materials and the products. The reaction can be driven to completion by using a large excess of the new alcohol or by removing the displaced methanol (B129727) from the reaction mixture, for instance, by distillation. rsc.org This method provides access to a diverse library of 1,1,1-trialkoxy-3-methylbutane derivatives.

Furthermore, the oxygen atoms of the methoxy groups can be substituted with other heteroatoms. A notable modification involves replacing the oxygen atoms with sulfur to create trithioorthoesters. acs.orgnih.gov These sulfur analogues exhibit significantly different chemical stability and reactivity compared to their oxygen-containing counterparts. acs.org

Modification of the Branched Alkyl Chain

Modifying the 3-methylbutyl group in this compound is less straightforward than altering the methoxy groups. Direct chemical transformation of the alkyl chain is often challenging due to the high reactivity of the orthoester functionality. Therefore, analogues with different alkyl chains are typically prepared by employing alternative starting materials in the initial synthesis of the orthoester.

One of the classical methods for orthoester synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. researchgate.net To synthesize an analogue with a different alkyl chain (R'), one would start with the corresponding nitrile (R'-CN) and react it with methanol. This approach allows for the introduction of a wide variety of alkyl and aryl groups in place of the 3-methylbutyl chain.

The structure of the alkyl chain, including its length and degree of branching, can significantly influence the physical and chemical properties of the resulting molecule. Studies on other classes of organic compounds have shown that:

Branching: Increased branching in alkyl chains can lower the rate of biodegradation. For example, in maleate (B1232345) plasticizers, branched esters showed almost no degradation compared to their linear counterparts. nih.gov

Chain Length: The length of the alkyl chain can affect properties such as plasticization efficiency and molecular packing in the solid state. nih.govrsc.org

These principles suggest that modifying the 3-methylbutyl chain could be a strategy to control properties like environmental persistence and intermolecular interactions.

Comparative Studies of Reactivity, Stability, and Conformational Preferences in Related Compounds

Comparative studies of this compound and its analogues, such as acetals and other orthoesters, reveal important structure-property relationships.

Reactivity and Stability: The primary difference in reactivity lies in the stability of the orthoester group compared to the acetal group. Orthoesters are significantly more susceptible to hydrolysis under acidic conditions than acetals. rsc.orgacs.org The hydrolysis of an orthoester yields an ester and two equivalents of alcohol, whereas acetal hydrolysis gives an aldehyde and two equivalents of alcohol.

The stability of orthoesters is highly dependent on the electronic properties of the substituent attached to the central carbon atom. acs.orgnih.gov